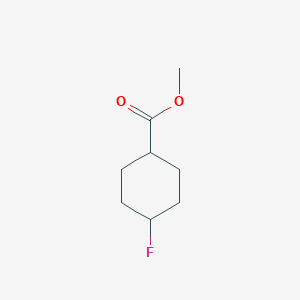

methyl 4-fluorocyclohexane-1-carboxylate

Descripción

Contextual Significance of Fluorinated Cyclohexane (B81311) Derivatives in Organic Chemistry

Fluorinated cyclohexane derivatives represent a critically important class of compounds in organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. For instance, fluorination can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to biological targets. These attributes are highly desirable in drug discovery and development.

The cyclohexane scaffold provides a three-dimensional framework that is prevalent in many natural products and pharmacologically active compounds. The strategic placement of a fluorine atom on this ring system can lead to compounds with improved therapeutic efficacy and favorable pharmacokinetic profiles.

Foundational Aspects of Methyl 4-Fluorocyclohexane-1-carboxylate as a Synthetic Motif

Methyl 4-fluorocyclohexane-1-carboxylate serves as a versatile synthetic intermediate. The presence of the methyl ester group allows for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These transformations enable the incorporation of the fluorinated cyclohexane moiety into a diverse range of molecular architectures.

The fluorine atom at the 4-position influences the reactivity and conformational preference of the cyclohexane ring. Understanding these effects is crucial for designing synthetic routes and predicting the properties of the resulting molecules. The compound's structure makes it a suitable candidate for investigating enzyme functions and receptor-ligand interactions.

Below is a table of related 4-substituted methyl cyclohexane-1-carboxylate compounds and their key identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-hydroxycyclohexanecarboxylate | 17449-76-2 | C8H14O3 | 158.19 |

| Methyl 4-aminocyclohexane-1-carboxylate | 62456-15-9 | C8H15NO2 | 157.21 |

| Methyl 4-bromocyclohexane-1-carboxylate | 101654-20-0 | C8H13BrO2 | 221.09 |

| Methyl 4-cyanocyclohexane-1-carboxylate | 32529-82-1 | C9H13NO2 | 167.21 |

| Methyl 4-chloro-3-cyclohexene-1-carboxylate | 27705-05-1 | C8H11ClO2 | 174.62 |

Aims and Scope of Academic Inquiry into Methyl 4-Fluorocyclohexane-1-carboxylate Research

Academic research into methyl 4-fluorocyclohexane-1-carboxylate and related compounds is driven by the quest for novel molecules with enhanced properties. The primary aims of this research include:

Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective methods for the synthesis of methyl 4-fluorocyclohexane-1-carboxylate and its derivatives.

Investigation of Physicochemical Properties: Characterizing the impact of the fluorine substituent on the conformational preferences, acidity, and lipophilicity of the molecule.

Applications in Drug Discovery: Utilizing methyl 4-fluorocyclohexane-1-carboxylate as a building block for the synthesis of new therapeutic agents, including potential anti-cancer and anti-inflammatory drugs. myuchem.com

Probing Biological Systems: Employing this compound and its derivatives as chemical probes to study biological pathways and enzyme mechanisms. myuchem.com

The scope of this inquiry is broad, encompassing fundamental organic synthesis, computational chemistry for conformational analysis, and medicinal chemistry for the design and evaluation of new bioactive molecules. The insights gained from studying this specific compound contribute to the broader understanding of fluorinated organic molecules and their potential applications.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H13FO2 |

|---|---|

Peso molecular |

160.19 g/mol |

Nombre IUPAC |

methyl 4-fluorocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H13FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |

Clave InChI |

UGCTYKCRGPACDN-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1CCC(CC1)F |

Origen del producto |

United States |

Synthetic Strategies and Methodological Advancements for Methyl 4 Fluorocyclohexane 1 Carboxylate

Routes to the 4-Fluorocyclohexane Core

The construction of the 4-fluorocyclohexane scaffold can be achieved through several distinct fluorination strategies, each with its own set of advantages and challenges. These methods primarily involve electrophilic, nucleophilic, and reductive/deoxyfluorination approaches, as well as the functionalization of pre-existing cyclohexanone frameworks.

Electrophilic Fluorination Approaches in Cyclohexane (B81311) Synthesis

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. This method typically involves the reaction of an electron-rich substrate, such as an enol or enol ether, with an electrophilic fluorine source. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed due to their stability and ease of handling.

A plausible synthetic route to methyl 4-fluorocyclohexane-1-carboxylate via electrophilic fluorination would involve the corresponding silyl (B83357) enol ether of methyl 4-oxocyclohexane-1-carboxylate. The reaction of this enol ether with an electrophilic fluorinating agent would be expected to yield the α-fluoroketone, which could then be subjected to reduction of the ketone functionality to afford the desired product. The regioselectivity of the fluorination is dictated by the position of the enol ether double bond.

While direct electrophilic fluorination of a cyclohexane ring is challenging, the use of functionalized precursors allows for controlled introduction of the fluorine atom. For instance, the fluorination of enol esters derived from cyclohexanone derivatives has been demonstrated to be a facile process leading to the corresponding α-fluoroketones.

| Precursor Type | Fluorinating Agent | Potential Product |

| Silyl enol ether of methyl 4-oxocyclohexane-1-carboxylate | Selectfluor® | Methyl 2-fluoro-4-oxocyclohexane-1-carboxylate |

| Enol ester of a cyclohexanone derivative | Selectfluor® | α-Fluorocyclohexanone derivative |

Nucleophilic Fluorination: Aziridine Ring Opening and Related Transformations

Nucleophilic fluorination provides an alternative pathway to fluorinated cyclohexanes, often proceeding via substitution reactions. A notable, though less commonly applied, strategy for the synthesis of 4-fluoro-substituted cyclohexylamines involves the ring-opening of an aziridine precursor with a fluoride (B91410) source. This approach can offer high levels of regio- and stereocontrol.

In a hypothetical application to the synthesis of a precursor to methyl 4-fluorocyclohexane-1-carboxylate, one could envision a cyclohexane ring bearing an aziridine at the 4-position and a carboxylate at the 1-position. The treatment of this aziridine with a fluoride nucleophile, such as cesium fluoride or a hydrogen fluoride-amine complex, would lead to the opening of the three-membered ring to introduce the fluorine atom and an amino group. Subsequent modification of the amino group would be necessary to arrive at the target compound. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring and the reaction conditions. Generally, for activated aziridines, the nucleophilic attack occurs at the more substituted carbon.

While direct examples for the synthesis of methyl 4-fluorocyclohexane-1-carboxylate using this method are not prevalent in the literature, the principle of aziridine ring-opening with fluoride is a well-established transformation.

Reductive Fluorination and Deoxyfluorination Methods

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a highly effective and widely used method for the synthesis of fluoroalkanes. This transformation is particularly relevant for the synthesis of methyl 4-fluorocyclohexane-1-carboxylate, as the precursor, methyl 4-hydroxycyclohexane-1-carboxylate, is readily available in both cis and trans isomeric forms.

A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) and its more stable analogues such as Deoxofluor. The reaction of methyl 4-hydroxycyclohexane-1-carboxylate with DAST typically proceeds with inversion of stereochemistry, allowing for the stereospecific synthesis of either the cis or trans isomer of the fluorinated product from the corresponding trans or cis alcohol.

Reductive fluorination of a ketone offers another direct route. Methyl 4-oxocyclohexane-1-carboxylate can be treated with a reagent that facilitates both the reduction of the carbonyl group and the introduction of fluorine. While less common than deoxyfluorination of alcohols, this approach can be a valuable one-step process.

| Starting Material | Reagent | Key Transformation |

| Methyl 4-hydroxycyclohexane-1-carboxylate | DAST, Deoxofluor | Deoxyfluorination (OH to F) |

| Methyl 4-oxocyclohexane-1-carboxylate | Various | Reductive Fluorination (C=O to CHF) |

Functionalization of Cyclohexanone Derivatives

The availability of methyl 4-oxocyclohexane-1-carboxylate makes it a versatile starting material for the synthesis of its 4-fluoro derivative. This key intermediate can be readily transformed into the desired product through a two-step sequence involving reduction followed by deoxyfluorination.

The first step is the reduction of the ketone to the corresponding alcohol, methyl 4-hydroxycyclohexane-1-carboxylate. This reduction can be performed using a variety of reducing agents, and the choice of reagent can influence the stereochemical outcome, leading to either the cis or trans alcohol. For example, sodium borohydride reduction of 4-substituted cyclohexanones often leads to a mixture of diastereomers, with the equatorial alcohol typically being the major product.

Following the reduction, the resulting hydroxyl group can be converted to a fluorine atom using a deoxyfluorinating agent as described in the previous section. This two-step approach provides a reliable and controllable route to both cis and trans isomers of methyl 4-fluorocyclohexane-1-carboxylate.

Stereoselective Synthesis of Methyl 4-Fluorocyclohexane-1-carboxylate Isomers

Control of stereochemistry is paramount in the synthesis of bioactive molecules. For methyl 4-fluorocyclohexane-1-carboxylate, which possesses two stereocenters, both diastereoselective and enantioselective strategies are crucial for accessing specific isomers.

Diastereoselective and Enantioselective Approaches

Diastereoselective Synthesis:

The diastereoselectivity in the synthesis of methyl 4-fluorocyclohexane-1-carboxylate can be controlled by starting with a stereochemically defined precursor. As mentioned previously, the deoxyfluorination of cis- or trans-methyl 4-hydroxycyclohexane-1-carboxylate with reagents like DAST typically proceeds with inversion of configuration. This allows for the predictable synthesis of the corresponding trans- or cis-methyl 4-fluorocyclohexane-1-carboxylate. The separation of the initial cis and trans alcohol isomers is often achievable through chromatographic methods, providing access to diastereomerically pure starting materials.

A study on the synthesis of fluorinated β-aminocyclohexanecarboxylates demonstrated that the fluorination of diol precursors with Deoxofluor can be highly substrate-dependent and can proceed with chemodiscrimination and intramolecular cyclization, highlighting the importance of substrate control in achieving stereoselectivity. semanticscholar.org

Enantioselective Synthesis:

The enantioselective synthesis of fluorinated cyclohexanes can be approached through several catalytic asymmetric methods. One prominent strategy involves the enantioselective fluorination of a prochiral cyclohexanone derivative. For instance, the asymmetric α-fluorination of α-branched cyclohexanones has been achieved using a combination of chiral anion phase-transfer catalysis and enamine catalysis. nih.govnih.govbeilstein-journals.orgresearchgate.net This dual-catalysis approach, employing a chiral phosphoric acid and a protected amino acid as co-catalysts with Selectfluor®, can generate quaternary fluorine-containing stereocenters with high enantioselectivity. nih.govnih.govbeilstein-journals.orgresearchgate.net

Another approach involves the catalytic asymmetric fluorocyclization of alkenes bearing a carboxylic acid, which has been successfully demonstrated using chiral carboxylate-based phase-transfer catalysts. nih.gov While not directly applied to the title compound, these methodologies provide a framework for the development of enantioselective routes to chiral fluorinated cyclohexane carboxylates.

| Approach | Key Strategy | Catalyst/Reagent | Stereochemical Outcome |

| Diastereoselective | Deoxyfluorination of separated alcohol isomers | DAST, Deoxofluor | Access to cis and trans isomers |

| Enantioselective | Asymmetric fluorination of a cyclohexanone precursor | Chiral Phase-Transfer Catalyst + Enamine Catalyst with Selectfluor® | Enantioenriched product |

| Enantioselective | Asymmetric fluorocyclization of an unsaturated precursor | Chiral Carboxylate-Based Phase-Transfer Catalyst | Enantioenriched product |

Control of Stereochemistry via Cycloaddition Reactions

A key approach to constructing the cyclohexene backbone of the target molecule is through a [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves a conjugated diene and a dienophile to form a six-membered ring. researchgate.net For the synthesis of a precursor to methyl 4-fluorocyclohexane-1-carboxylate, a plausible strategy involves the reaction of 1,3-butadiene (the diene) with a fluorinated dienophile such as a 2-fluoroacrylate derivative.

The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity, which allows for the predictable formation of specific stereoisomers. libretexts.org The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state. libretexts.org The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct.

A hypothetical Diels-Alder reaction for the synthesis of a precursor to methyl 4-fluorocyclohexane-1-carboxylate could involve 1,3-butadiene and methyl 2-fluoroacrylate. This reaction would be expected to yield methyl 4-fluorocyclohex-3-enecarboxylate. Subsequent hydrogenation of the double bond would then lead to the desired saturated cyclohexane ring.

The efficiency and stereochemical outcome of the Diels-Alder reaction can be influenced by various factors, including the use of Lewis acid catalysts. Catalysts like BF3 can enhance the reactivity of the dienophile and may influence the endo/exo selectivity of the reaction, which dictates the stereochemical orientation of the substituent on the newly formed ring. researchgate.net

Table 1: Hypothetical Diels-Alder Reaction for Precursor Synthesis

| Diene | Dienophile | Product |

| 1,3-Butadiene | Methyl 2-fluoroacrylate | Methyl 4-fluorocyclohex-3-enecarboxylate |

Post-Synthetic Stereoisomerization (e.g., Epimerization)

Following the synthesis of the cyclohexane ring, it is often necessary to control the stereochemistry at the C1 and C4 positions. The cis and trans isomers of methyl 4-fluorocyclohexane-1-carboxylate possess different physical and chemical properties, and for many applications, a specific isomer is required. Post-synthetic stereoisomerization, particularly through epimerization, is a powerful technique to enrich the desired stereoisomer.

Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In the context of 4-substituted cyclohexanecarboxylic acids and their esters, the trans isomer, where both substituents can occupy equatorial positions, is generally the thermodynamically more stable product. Therefore, a mixture of cis and trans isomers can be converted to a mixture enriched in the trans isomer by subjecting it to conditions that promote equilibration.

A common method for the epimerization of 4-substituted cyclohexanecarboxylic acids involves heating in the presence of a base. For example, treating a mixture of cis and trans isomers of a 4-substituted cyclohexanecarboxylic acid with a strong base like potassium hydroxide (B78521) at elevated temperatures can lead to a significant enrichment of the more stable trans isomer. This process is driven by the formation of an enolate intermediate at the carbon alpha to the carbonyl group, which can then be protonated from either face, leading to the formation of both cis and trans isomers. Over time, the equilibrium will favor the formation of the thermodynamically more stable trans product.

Table 2: General Conditions for Epimerization of 4-Substituted Cyclohexanecarboxylic Acids

| Substrate | Reagents | Temperature | Outcome |

| Mixture of cis/trans 4-substituted cyclohexanecarboxylic acid | Potassium Hydroxide | 130-220 °C | Enrichment of the trans isomer |

Esterification Protocols for the Cyclohexane Carboxylic Acid Moiety

The final step in the synthesis of methyl 4-fluorocyclohexane-1-carboxylate is the esterification of the corresponding carboxylic acid. The Fischer esterification is a widely used and efficient method for this transformation. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

In the case of 4-fluorocyclohexanecarboxylic acid, it would be reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. Another strategy to favor product formation is the removal of water, the other product of the reaction, as it is formed.

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to form the final ester product.

While generally effective, the esterification of sterically hindered carboxylic acids can be challenging. In such cases, alternative esterification methods, such as using more reactive acylating agents like acyl chlorides or acid anhydrides, may be employed.

Multi-Step Synthesis Design and Optimization

Cycloaddition: A Diels-Alder reaction between 1,3-butadiene and a suitable fluorinated dienophile to form the 4-fluorocyclohexene-1-carboxylate precursor.

Hydrogenation: Catalytic hydrogenation of the cyclohexene double bond to yield the saturated cyclohexane ring. This step can also influence the stereochemistry of the final product. The choice of catalyst and reaction conditions can be optimized to favor the formation of either the cis or trans isomer. researchgate.netunam.mx

Hydrolysis (if necessary): If the starting dienophile is an ester, it might be necessary to hydrolyze it to the corresponding carboxylic acid to allow for subsequent stereoisomerization.

Epimerization: Treatment of the resulting mixture of cis and trans 4-fluorocyclohexanecarboxylic acid with a base to enrich the thermodynamically more stable trans isomer.

Esterification: Fischer esterification of the enriched 4-fluorocyclohexanecarboxylic acid with methanol to yield the final product, methyl 4-fluorocyclohexane-1-carboxylate.

Optimization of such a multi-step synthesis involves a systematic investigation of various reaction parameters at each step. This includes the choice of catalysts, solvents, reaction temperatures, and reaction times. For instance, in the hydrogenation step, different catalysts (e.g., palladium on carbon, platinum oxide) and hydrogen pressures can be screened to maximize the yield and stereoselectivity. Similarly, in the esterification step, the concentration of the acid catalyst and the reaction temperature can be adjusted to improve the reaction rate and equilibrium conversion.

Modern approaches to synthesis optimization often employ statistical methods like Design of Experiments (DoE) to efficiently explore the reaction parameter space and identify the optimal conditions. Furthermore, the development of continuous flow processes can offer advantages in terms of safety, scalability, and process control for the multi-step synthesis of fine chemicals like methyl 4-fluorocyclohexane-1-carboxylate.

Chemical Transformations and Reaction Pathways of Methyl 4 Fluorocyclohexane 1 Carboxylate

Reactivity of the Methyl Ester Group

The methyl ester group in methyl 4-fluorocyclohexane-1-carboxylate is a versatile functional handle that can undergo several important transformations, including amidation, peptide coupling, transesterification, and saponification. These reactions are fundamental in organic chemistry for the synthesis of a wide range of derivatives.

Amidation is the process of forming an amide bond, a critical linkage in pharmaceuticals and biologically active molecules. diva-portal.orgspringernature.com The direct amidation of methyl 4-fluorocyclohexane-1-carboxylate with an amine would typically require harsh conditions, such as high temperatures, or the use of specific catalysts to overcome the relatively low reactivity of the ester. diva-portal.org

Modern synthetic methods often employ activating agents to facilitate amide bond formation under milder conditions. organic-chemistry.org For instance, the direct coupling of carboxylate salts with amines can be achieved using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.org While specific examples with methyl 4-fluorocyclohexane-1-carboxylate are not prevalent in the literature, the general principles of these reactions are applicable.

Table 1: Common Reagents for Direct Amidation of Esters

| Reagent/Catalyst System | Description |

| Boron-based catalysts | Facilitate the reaction between carboxylic acids and amines. |

| Silicon-based reagents | Reagents like methyltrimethoxysilane (B3422404) (MTM) can mediate direct amidation. nih.govresearchgate.net |

| Transition metal catalysts | Oxophilic transition metals can catalyze the direct amidation process. diva-portal.org |

| HBTU/Hünig's base | Efficient for coupling carboxylate salts with amines. organic-chemistry.org |

In the context of peptide synthesis, the carboxylic acid precursor, 4-fluorocyclohexanecarboxylic acid, could be coupled with an amino acid or peptide. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This process typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group of the other reactant. libretexts.org A variety of coupling reagents are available for this purpose, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. springernature.comlibretexts.org The choice of coupling reagent is crucial for the success of the peptide synthesis. researchgate.net

Table 2: Selected Peptide Coupling Reagents

| Reagent | Full Name | Notes |

| DCC | Dicyclohexylcarbodiimide | A widely used, cost-effective reagent, though the dicyclohexylurea byproduct can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, simplifying byproduct removal. |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | An efficient coupling reagent that minimizes racemization. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective reagent, particularly for sterically hindered amino acids. |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. ucla.eduyoutube.com For methyl 4-fluorocyclohexane-1-carboxylate, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (4-fluorocyclohexyl-COOR') and methanol. ucla.edunih.gov This reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used. ucla.edu

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism where an alkoxide (R'O⁻) attacks the carbonyl carbon of the ester. youtube.comorganic-chemistry.org

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol. ucla.edu

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. In the case of methyl 4-fluorocyclohexane-1-carboxylate, treatment with a strong base like sodium hydroxide (B78521) would yield sodium 4-fluorocyclohexane-1-carboxylate and methanol. This is an essentially irreversible reaction as the resulting carboxylate is deprotonated under the basic conditions and is therefore unreactive towards the alcohol.

Transformations Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. cas.cn However, under specific conditions, it can undergo transformations such as nucleophilic substitution and activation, which are areas of active research.

Direct intermolecular nucleophilic substitution of the fluorine atom in alkyl fluorides via an SN2 mechanism is challenging due to the poor leaving group ability of the fluoride (B91410) ion. cas.cn However, intramolecular nucleophilic substitution reactions have been shown to be more feasible. cas.cn In these cases, a nucleophile within the same molecule can displace the fluoride ion, a process that is entropically favored. cas.cn For a derivative of methyl 4-fluorocyclohexane-1-carboxylate to undergo such a reaction, a nucleophilic group would need to be strategically positioned on the cyclohexane (B81311) ring to allow for a favorable ring-closing reaction.

The activation and functionalization of C-F bonds is a significant challenge in organic synthesis but offers a powerful tool for the modification of fluorinated molecules. researchgate.netmdpi.comspringernature.com This typically requires the use of transition metal catalysts or strong Lewis acids. researchgate.netmdpi.comspringernature.comresearchgate.net

Transition-metal-catalyzed C-F activation often involves oxidative addition of the C-F bond to a low-valent metal center. researchgate.netmdpi.comnih.gov A variety of transition metals, including palladium, nickel, and copper, have been shown to be effective in catalyzing such reactions. mdpi.comnih.gov These methods can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the original C-F bond.

Metal-free C-F bond activation can be achieved using strong Lewis acids or through radical-mediated processes. springernature.com For instance, silyl (B83357) radicals generated from silylboronates have been used for the defluorinative functionalization of organic fluorides under mild, transition-metal-free conditions. springernature.com

The presence of the fluorine atom on the cyclohexane ring has a notable influence on the molecule's conformation and the reactivity of the ester group.

Conformational Effects: In substituted cyclohexanes, bulky groups generally prefer to occupy the equatorial position to minimize steric strain. masterorganicchemistry.comlibretexts.orglibretexts.org The fluorine atom, although relatively small, also has a preference for the equatorial position. nih.gov The conformational equilibrium between the axial and equatorial conformers can be influenced by the electronic effects of the substituents. nih.gov For methyl 4-fluorocyclohexane-1-carboxylate, the ester group, being larger than the fluorine atom, will predominantly occupy the equatorial position. libretexts.orglibretexts.org

Modifications of the Cyclohexane Ring System of Methyl 4-Fluorocyclohexane-1-carboxylate

The cyclohexane ring of methyl 4-fluorocyclohexane-1-carboxylate, while relatively stable, can undergo a variety of chemical transformations. These modifications can occur at positions other than the fluorine-bearing carbon, or they can involve more complex pathways such as ring opening and rearrangement. Such reactions are crucial for the synthesis of novel fluorinated scaffolds for various applications in medicinal chemistry and materials science.

Derivatization at Other Positions on the Ring

While the fluorine atom at the C4 position influences the reactivity of the entire molecule, derivatization at other positions on the cyclohexane ring (C1, C2, C3, C5, and C6) is a key strategy for creating analogues with diverse properties. These transformations typically involve the introduction of new functional groups through various organic reactions.

One common approach to derivatization is through radical halogenation. The saturated C-H bonds of the cyclohexane ring can react with halogens, such as chlorine or bromine, under UV light or with a radical initiator. This process, however, often leads to a mixture of products due to the comparable reactivity of the different methylene (B1212753) protons, though some selectivity can be achieved based on the stability of the resulting carbon radical. For instance, bromination is generally more selective than chlorination.

Table 1: Plausible Halogenation Reactions of Methyl 4-fluorocyclohexane-1-carboxylate

| Reactant | Reagents and Conditions | Major Product(s) | Notes |

|---|---|---|---|

| Methyl 4-fluorocyclohexane-1-carboxylate | Br2, UV light | Mixture of brominated isomers (e.g., at C2, C3) | Reaction proceeds via a radical chain mechanism. Selectivity for the C2/C6 and C3/C5 positions would be expected. |

Another potential derivatization pathway involves the introduction of a nitro group via radical nitration. While less common for saturated alkanes compared to aromatic compounds, conditions can be employed to introduce a nitro group onto the cyclohexane ring.

Table 2: Plausible Nitration Reaction of Methyl 4-fluorocyclohexane-1-carboxylate

| Reactant | Reagents and Conditions | Plausible Product(s) | Notes |

|---|

Furthermore, functionalization can be achieved by first introducing unsaturation into the ring, for example, through elimination reactions of a suitable precursor, followed by addition reactions across the double bond. However, direct and selective functionalization of the saturated ring remains a significant synthetic challenge.

Ring Opening and Rearrangement Pathways

The carbon skeleton of methyl 4-fluorocyclohexane-1-carboxylate is generally stable under many reaction conditions. However, under specific circumstances, particularly those involving the formation of carbocationic intermediates, ring opening and rearrangement reactions can occur.

Ring Opening:

Ring-opening reactions of the cyclohexane ring are not common unless the ring is part of a more strained system, such as a bicyclic derivative. For instance, if methyl 4-fluorocyclohexane-1-carboxylate were used as a precursor to form a bicyclo[4.1.0]heptane (a cyclopropanated cyclohexane), subsequent acid-catalyzed or thermal reactions could lead to the opening of the three-membered ring, resulting in a functionalized cycloheptene (B1346976) derivative. While no specific examples involving methyl 4-fluorocyclohexane-1-carboxylate are documented in readily available literature, this represents a plausible synthetic strategy.

Rearrangement Pathways:

Skeletal rearrangements of the cyclohexane ring can be induced under conditions that generate a carbocation. For example, the treatment of a derivative, such as an alcohol, with a strong acid can lead to the formation of a carbocation, which may then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to a rearranged product.

In fluorinated systems, rearrangements can also be influenced by the presence of the fluorine atom. For instance, studies on related polyfluorinated cyclohexanes have shown that phenonium ion intermediates can lead to aryl migrations in molecules containing a vicinal phenyl group. core.ac.uk Although methyl 4-fluorocyclohexane-1-carboxylate lacks such a group, the principle of neighboring group participation could be relevant in appropriately substituted derivatives.

A hypothetical rearrangement could involve the formation of a carbocation at a carbon adjacent to the fluorine-bearing carbon. Depending on the stereochemistry, the fluorine atom could potentially influence the stability and subsequent reactions of such an intermediate.

Table 3: Hypothetical Acid-Catalyzed Rearrangement of a Methyl 4-fluorocyclohexane-1-carboxylate Derivative

| Starting Material | Reagents and Conditions | Intermediate | Plausible Product |

|---|

It is important to note that while these pathways are mechanistically plausible based on fundamental principles of organic chemistry, specific experimental data on the ring opening and rearrangement of methyl 4-fluorocyclohexane-1-carboxylate itself is limited in the public domain. The stability of the cyclohexane ring generally requires energetic conditions or specifically designed substrates to induce such transformations.

Conformational Analysis and Stereochemical Dynamics of Fluorinated Cyclohexane 1 Carboxylates

Fundamental Principles of Cyclohexane (B81311) Conformations

The cyclohexane ring is not a planar hexagon. To avoid angle and eclipsing strains, it adopts puckered, three-dimensional structures. The most stable and well-studied of these is the chair conformation . pressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain. pressbooks.pub

Other, less stable conformations include the boat , twist-boat , and half-chair forms. The boat conformation suffers from torsional strain due to eclipsed hydrogens and steric strain from "flagpole" interactions between hydrogens on opposite ends of the ring. The twist-boat is an intermediate conformation of lower energy than the boat, while the half-chair is a high-energy transition state during the interconversion between other forms. pressbooks.pub

In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing straight up or down. Equatorial bonds radiate out from the "equator" of the ring. pressbooks.pub A crucial dynamic process in cyclohexane is the ring flip or chair-chair interconversion . This rapid process, which occurs at room temperature, converts one chair form into another, causing all axial positions to become equatorial and all equatorial positions to become axial. masterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for a substituted cyclohexane, the two conformers are no longer equivalent. pressbooks.pub

Stereoelectronic and Electrostatic Effects of Fluorine on Ring Conformation

The introduction of a highly electronegative fluorine atom onto the cyclohexane ring introduces significant stereoelectronic and electrostatic effects that influence conformational preferences. These effects go beyond simple steric bulk and involve the interplay of orbital interactions and intramolecular dipole forces.

The gauche effect is an electronic preference for a gauche conformation (a 60° dihedral angle) over an anti conformation (180°) in certain molecules, particularly those with electronegative substituents like 1,2-difluoroethane. This stabilization is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement. Within the fluorocyclohexane ring, similar stabilizing gauche interactions can occur between the fluorine atom and adjacent ring carbons.

While the classic anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, a related phenomenon can be observed in fluorinated cyclohexanes. In these carbocyclic systems, this is often termed a "pseudo-anomeric effect." It arises not from lone pair donation from a ring heteroatom, but from stabilizing electrostatic interactions. For instance, strategically placed fluorine atoms can render nearby axial hydrogen atoms electropositive, leading to a stabilizing electrostatic attraction with an axial oxygen-containing group elsewhere on the ring.

Fluorine is the most electronegative element, creating a strong C-F bond dipole with a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon. This localized dipole can engage in through-space dipole-dipole interactions with other polar groups in the molecule, such as the methyl carboxylate substituent (-COOCH₃).

These interactions can be either attractive or repulsive, depending on the relative orientation of the dipoles in a given conformer. For instance, in one conformer of cis-methyl 4-fluorocyclohexane-1-carboxylate, the C-F and C=O dipoles might align in a way that is electrostatically favorable (attractive), thus stabilizing that conformation. In another conformer, the dipoles might oppose each other, leading to destabilization. This orientated polarity can significantly influence the position of the conformational equilibrium, sometimes overriding simple steric considerations.

Quantitative Conformational Energy Analysis

The preference for a substituent to occupy the equatorial position over the axial position can be quantified by its conformational free energy difference, known as the A-value . wikipedia.org A higher A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com This strain primarily arises from 1,3-diaxial interactions , which are steric clashes between the axial substituent and the two axial hydrogens on the same side of the ring. libretexts.org

For a 1,4-disubstituted cyclohexane like methyl 4-fluorocyclohexane-1-carboxylate, two diastereomers exist: cis and trans.

In the trans isomer , one substituent is "up" and the other is "down." This allows for a chair conformation where both the fluorine and the methyl carboxylate group can occupy equatorial positions. The alternative ring-flipped conformer, with both groups in axial positions, would be significantly higher in energy and is therefore negligibly populated at equilibrium.

In the cis isomer , both substituents are on the same side of the ring ("up" or "down"). This means that in any chair conformation, one group must be axial while the other is equatorial. The equilibrium will favor the conformer where the substituent with the larger A-value occupies the equatorial position. libretexts.org

The A-value for fluorine is relatively small, approximately 0.24-0.25 kcal/mol, reflecting its small atomic size. libretexts.orgpearson.com The A-value for the methyl carboxylate group (-COOCH₃) is larger, estimated to be around 1.1-1.2 kcal/mol.

Based on these values, the energy difference between the two chair conformers of cis-methyl 4-fluorocyclohexane-1-carboxylate can be estimated. The more stable conformer will have the bulkier methyl carboxylate group in the equatorial position and the smaller fluorine atom in the axial position. The energy difference (ΔG°) would be the difference between their A-values.

ΔG° = A_value(COOCH₃) - A_value(F) ≈ (1.1 kcal/mol) - (0.25 kcal/mol) = 0.85 kcal/mol

| Substituent | A-Value (kcal/mol) | Steric Preference |

|---|---|---|

| -F (Fluorine) | ~0.25 | Weakly Equatorial |

| -COOCH₃ (Methyl Carboxylate) | ~1.1 | Moderately Equatorial |

Spectroscopic and Computational Methods for Conformational Elucidation

The study of the dynamic equilibrium between cyclohexane conformers relies heavily on a combination of spectroscopic techniques and computational chemistry. These methods allow for the direct observation of different conformers and the precise measurement of their relative energies and the barrier to their interconversion.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes like the chair-chair interconversion of cyclohexane derivatives. At room temperature, this ring flip is very rapid on the NMR timescale, resulting in a single, time-averaged signal for each nucleus. masterorganicchemistry.com

However, as the temperature is lowered, the rate of interconversion decreases. Eventually, a temperature is reached (the coalescence temperature) below which the ring flip is slow enough that the NMR spectrometer can distinguish between the two distinct chair conformers. At these low temperatures, separate signals for the axial and equatorial forms of a given nucleus can be observed.

Quantum Chemical Calculations of Conformational Isomers

A comprehensive search of scientific literature did not yield specific quantum chemical calculation data for methyl 4-fluorocyclohexane-1-carboxylate. However, the principles and methodologies for such calculations are well-established in the field of computational chemistry. The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with quantum chemical calculations providing deep insights into the relative stabilities of various isomers.

For a 1,4-disubstituted cyclohexane like methyl 4-fluorocyclohexane-1-carboxylate, the primary conformations of interest are the cis and trans diastereomers, each existing as a pair of interconverting chair conformers. In the chair conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents with the cyclohexane ring and with each other.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are powerful tools for quantifying the energy differences between these conformers. These methods solve the Schrödinger equation for a given molecular geometry to determine its electronic energy. By optimizing the geometry of each possible conformer (e.g., diequatorial, diaxial, and axial-equatorial chairs), their relative energies can be calculated, allowing for the prediction of the most stable isomer and the equilibrium distribution of conformers.

For monosubstituted cyclohexanes, it is well-established that the chair conformation with the substituent in the equatorial position is generally more stable than the axial conformation. This preference is primarily due to the avoidance of steric strain from 1,3-diaxial interactions in the equatorial conformer. The energy difference between the equatorial and axial conformers is known as the A-value.

To illustrate the expected conformational preferences in methyl 4-fluorocyclohexane-1-carboxylate, we can examine computational data for the individual substituents, fluorine and a carboxylate group, on a cyclohexane ring. While specific data for the methyl ester is not available, the principles remain the same.

Conformational Energies of Monosubstituted Cyclohexanes

The following table presents theoretical conformational energies for fluorocyclohexane and methylcyclohexane, which serve as models for the substitution pattern in methyl 4-fluorocyclohexane-1-carboxylate. These values highlight the energetic preference for the equatorial position.

| Compound | Substituent Position | Total Energy (Hartrees) | Relative Energy (kcal/mol) |

| Fluorocyclohexane | Axial | -328.93188 | 0.13 |

| Equatorial | -328.93209 | 0.00 | |

| Methylcyclohexane | Axial | -270.05468 | 4.07 |

| Equatorial | -270.06117 | 0.00 |

This data is based on RHF/STO-3G calculations and is illustrative of the general principles of conformational analysis. More advanced computational methods would provide more accurate energy differences. smu.edu

In the case of methyl 4-fluorocyclohexane-1-carboxylate, the trans isomer can exist in two chair conformations: one with both the fluorine atom and the methoxycarbonyl group in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The cis isomer exists as two equivalent chair conformers, each with one substituent in an axial position and the other in an equatorial position.

Quantum chemical calculations would provide precise energy differences (ΔE) between these conformers. From these energy differences, the equilibrium constant (Keq) and the relative populations of the conformers at a given temperature can be determined using the Boltzmann distribution.

Research Findings from Analogous Systems

Studies on 1,4-disubstituted cyclohexanes have shown that the interplay of steric and electronic effects can lead to interesting conformational behaviors. For instance, in some fluorinated cyclohexanes, non-classical hydrogen bonding and hyperconjugation can influence conformational preferences in ways that are not immediately obvious from simple steric arguments. While specific calculations for methyl 4-fluorocyclohexane-1-carboxylate are not available, the established computational methodologies are fully capable of elucidating the conformational landscape of this molecule. Such a study would involve geometry optimization of all possible chair and potentially twist-boat conformers, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Fluorocyclohexane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of methyl 4-fluorocyclohexane-1-carboxylate. The analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra allows for the complete assignment of all atoms and the determination of the relative stereochemistry of the cis and trans isomers.

High-Resolution ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. For methyl 4-fluorocyclohexane-1-carboxylate, the spectra are complicated by the presence of cis and trans isomers, where the relative orientation of the fluorine and the methyl carboxylate groups (axial/equatorial) significantly influences the chemical shifts (δ) and coupling constants (J).

In the ¹H NMR spectrum, the proton on the carbon bearing the fluorine atom (H-4) is expected to resonate significantly downfield (typically δ 4.5-5.0 ppm) and appear as a complex multiplet due to couplings to adjacent protons and the fluorine atom. The proton on the carbon with the ester group (H-1) would appear around δ 2.3-2.6 ppm. The methyl protons of the ester group will present as a sharp singlet at approximately δ 3.7 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around δ 175 ppm. The carbon atom bonded to the fluorine (C-4) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) and a chemical shift in the range of δ 85-95 ppm. The remaining cyclohexane (B81311) ring carbons and the methoxy (B1213986) carbon appear at higher fields.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Isomers of Methyl 4-Fluorocyclohexane-1-carboxylate Note: These are predicted values based on analogous structures. Actual values may vary.

| Isomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| trans | -COOCH₃ | 3.71 (s, 3H) | 175.5 (C=O), 51.8 (-OCH₃) |

| H-1 | ~2.35 (tt) | ~42.8 | |

| H-2, H-6 | ~1.6 (m), ~2.1 (m) | ~31.5 | |

| H-3, H-5 | ~1.8 (m), ~2.0 (m) | ~33.2 (d, ²JCF ≈ 20 Hz) | |

| H-4 | ~4.75 (dm) | ~89.0 (d, ¹JCF ≈ 170 Hz) | |

| cis | -COOCH₃ | 3.70 (s, 3H) | 175.8 (C=O), 51.9 (-OCH₃) |

| H-1 | ~2.55 (m) | ~40.5 | |

| H-2, H-6 | ~1.9 (m) | ~28.9 | |

| H-3, H-5 | ~1.7 (m) | ~30.1 (d, ²JCF ≈ 21 Hz) |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to probe the local environment of the fluorine atom. wikipedia.orgbiophysics.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra with a wide chemical shift range, making it exceptionally sensitive to subtle structural and electronic differences. wikipedia.orgnih.gov For a fluoroalkane like methyl 4-fluorocyclohexane-1-carboxylate, the ¹⁹F chemical shift is expected in the range of -170 to -190 ppm. The signal will appear as a complex multiplet due to spin-spin coupling with the geminal proton (H-4) and the vicinal protons (H-3, H-5). The magnitude of these couplings provides valuable information about the dihedral angles and thus the conformation of the cyclohexane ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. For methyl 4-fluorocyclohexane-1-carboxylate, COSY would show correlations that trace the connectivity of the entire cyclohexane ring proton spin system: H-1 would show cross-peaks to H-2 and H-6; H-2 to H-1 and H-3; H-3 to H-2 and H-4, and so on. This allows for the sequential assignment of all protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the carbon signals. For instance, the proton signal at ~4.75 ppm would correlate to the carbon signal at ~89.0 ppm, confirming the C-4 position, while the singlet at δ 3.71 would correlate to the methoxy carbon at δ 51.8.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are critical for connecting different fragments of the molecule. columbia.eduscience.gov Key HMBC correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The H-1 proton to the carbonyl carbon (C=O) and to carbons C-2 and C-6.

The H-2 and H-6 protons to the carbonyl carbon.

The H-3 and H-5 protons to C-4.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. nih.govnih.gov For methyl 4-fluorocyclohexane-1-carboxylate (molecular formula C₈H₁₃FO₂), HRMS provides a measured mass-to-charge ratio (m/z) that can be matched to a calculated exact mass, typically within 5 parts per million (ppm), confirming the molecular formula.

Table 2: HRMS Data for Methyl 4-Fluorocyclohexane-1-carboxylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃FO₂ |

| Calculated Exact Mass [M+H]⁺ | 161.0972 |

Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing structural insights. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺

Loss of the entire methyl carboxylate group (•COOCH₃): [M - 59]⁺

Loss of hydrogen fluoride (B91410) (HF): [M - 20]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of methyl 4-fluorocyclohexane-1-carboxylate would be dominated by absorptions characteristic of the ester and the carbon-fluorine bond.

Table 3: Characteristic IR Absorptions for Methyl 4-Fluorocyclohexane-1-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | ~1740 | Strong |

| Ester (C-O) | Stretch | ~1250-1100 | Strong |

| Alkane C-H | Stretch | ~2950-2850 | Strong |

The presence of a very strong band around 1740 cm⁻¹ is definitive for the carbonyl group of the saturated ester. pressbooks.pub The strong absorption in the 1100-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of methyl 4-fluorocyclohexane-1-carboxylate can be grown, this technique would provide an unambiguous determination of its molecular structure.

The key findings from an X-ray crystallographic analysis would include:

Unambiguous Stereochemistry: It would definitively confirm whether the sample is the cis or trans isomer.

Conformation: The analysis would reveal the exact conformation of the cyclohexane ring, which is expected to be a chair conformation, and would show the precise axial or equatorial positioning of both the fluorine and the methyl carboxylate substituents.

Bond Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

This solid-state structural data serves as the ultimate benchmark for validating the structures proposed by spectroscopic and computational methods. nih.gov

Computational Chemistry and Theoretical Modeling of Methyl 4 Fluorocyclohexane 1 Carboxylate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of methyl 4-fluorocyclohexane-1-carboxylate at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations for methyl 4-fluorocyclohexane-1-carboxylate focus on determining the relative energies of its various conformers, primarily the chair conformations of the cis and trans isomers. The position of the fluorine and methyl carboxylate groups (axial vs. equatorial) significantly influences the molecule's stability.

For 1,4-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial due to reduced steric hindrance. fiveable.melibretexts.org However, when polar substituents like fluorine are involved, electrostatic interactions across the ring can play a significant role and may deviate from simple additivity rules for conformational energies. bohrium.comcdnsciencepub.com DFT calculations can quantify these interactions, revealing the delicate balance between steric and electronic effects. For instance, in related fluorinated cyclohexanes, the Janus face character, with a highly negative electrostatic potential on the fluorine-rich face and a positive potential on the hydrogen-rich face, has been explored computationally. rsc.org

Table 1: Hypothetical Relative Energies of Methyl 4-Fluorocyclohexane-1-carboxylate Conformers Calculated by DFT

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.00 |

| trans | Diaxial | 4.5 - 5.5 |

| cis | Axial (F), Equatorial (COOCH₃) | 0.8 - 1.2 |

| cis | Equatorial (F), Axial (COOCH₃) | 1.0 - 1.5 |

Note: These are illustrative values based on general principles for substituted cyclohexanes and require specific DFT calculations for methyl 4-fluorocyclohexane-1-carboxylate for verification.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by more rigorously accounting for electron correlation. These methods are computationally more demanding but provide benchmark-quality data for the energetics of different conformers and transition states. For substituted cyclohexanes, ab initio calculations have been instrumental in refining the understanding of conformational energies and the barriers to ring inversion. researchgate.net

A detailed ab initio study of methyl 4-fluorocyclohexane-1-carboxylate would provide precise energy differences between the axial and equatorial conformers of both the cis and trans isomers, taking into account subtle electronic effects like hyperconjugation, which can be influenced by the fluorine substituent.

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.maresearchgate.netmdpi.comimist.ma

For methyl 4-fluorocyclohexane-1-carboxylate, GIAO calculations can predict the ¹H and ¹³C chemical shifts for the different stereoisomers and conformers. The predicted shifts are sensitive to the local electronic environment of each nucleus, which is influenced by the spatial orientation of the fluorine and methyl carboxylate groups. Comparing calculated and experimental NMR spectra can help in the definitive assignment of stereochemistry. researchgate.net

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the trans-Diequatorial Conformer

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (with COOCH₃) | 45-50 | Not available |

| C4 (with F) | 88-92 | Not available |

| C=O | 170-175 | Not available |

| O-CH₃ | 50-55 | Not available |

Note: These are estimated ranges and require specific GIAO calculations for accurate prediction.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over longer timescales.

MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient and allows for the rapid exploration of different conformations to identify low-energy structures. For methyl 4-fluorocyclohexane-1-carboxylate, MM can be used to predict the preferred chair conformations and the energy barriers for ring flipping.

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's dynamic behavior over time. rsc.orgnih.gov An MD simulation of methyl 4-fluorocyclohexane-1-carboxylate in a solvent would reveal how the molecule samples different conformations, the timescale of conformational changes like ring inversion, and how solvent molecules interact with the solute. stackexchange.compsu.edumdpi.com This is particularly important for understanding how the molecule behaves in a realistic chemical environment.

Exploration of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants and products. For methyl 4-fluorocyclohexane-1-carboxylate, theoretical studies can explore various reactions, such as nucleophilic substitution (Sₙ2) at the carbon bearing the fluorine atom or hydrolysis of the ester group. researchgate.netrsc.orgmasterorganicchemistry.comyoutube.comnih.gov

By calculating the potential energy surface for a given reaction, chemists can determine the activation energy barriers and the geometries of the transition states. For example, a theoretical investigation of the Sₙ2 reaction with a nucleophile would reveal whether the reaction proceeds via a classic backside attack and how the stereochemistry of the cyclohexane (B81311) ring influences the reaction rate. Similarly, the mechanism of ester hydrolysis can be studied to understand the role of acid or base catalysts and the structure of the tetrahedral intermediate. researchgate.net

Prediction of Molecular Dipole Moments and Electrostatic Potentials

The presence of electronegative fluorine and oxygen atoms in methyl 4-fluorocyclohexane-1-carboxylate results in a significant molecular dipole moment. youtube.com The magnitude and direction of the dipole moment are dependent on the molecule's conformation. Computational methods can accurately predict the dipole moment for each conformer.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com For methyl 4-fluorocyclohexane-1-carboxylate, the MEP would show regions of negative potential around the fluorine and carbonyl oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms. These maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules, such as solvents or biological receptors. rsc.org

Applications of Methyl 4 Fluorocyclohexane 1 Carboxylate As a Chemical Building Block

Utility in Complex Organic Synthesis

The fluorinated cyclohexane (B81311) ring is a recurring motif in a variety of biologically active compounds, and methyl 4-fluorocyclohexane-1-carboxylate provides a key starting point for their synthesis. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. iphy.ac.cnnih.gov

In the synthesis of novel pharmaceuticals, the 4-fluorocyclohexane-1-carboxylate moiety can be elaborated into more complex structures. For instance, derivatives of fluorinated cyclohexanes are utilized as building blocks in the preparation of potent and selective enzyme inhibitors. The fluorine atom, with its high electronegativity, can alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions. iphy.ac.cn

Table 1: Examples of Bioactive Molecules Incorporating a Fluorinated Cyclohexane Ring

| Compound Class | Therapeutic Area | Role of Fluorinated Cyclohexane |

| Enzyme Inhibitors | Oncology, Infectious Diseases | Enhanced binding affinity and metabolic stability |

| GPCR Modulators | Neuroscience, Metabolic Disorders | Improved potency and pharmacokinetic profile |

| Ion Channel Blockers | Cardiovascular Diseases | Modified lipophilicity and membrane permeability |

This table is illustrative and provides a general representation of the application of fluorinated cyclohexane motifs in medicinal chemistry.

Research has demonstrated the synthesis of various fluorinated cyclohexane derivatives, such as amines and alcohols, starting from precursors like methyl 4-fluorocyclohexane-1-carboxylate. These derivatives are then incorporated into larger molecular frameworks to generate libraries of compounds for high-throughput screening in drug discovery programs. imperial.ac.uk

Design of Rigid Molecular Scaffolds and Architectures

The conformational preferences of the cyclohexane ring are well-established, and the introduction of a fluorine atom at the 4-position can be used to create rigid and predictable molecular scaffolds. The C-F bond is highly polarized, and in certain stereoisomers, this can lead to the creation of "facially polarized" cyclohexane rings, where one face of the ring is electron-rich and the other is electron-poor. rsc.org This unique electronic distribution can be exploited in supramolecular chemistry and crystal engineering to direct intermolecular interactions. nih.gov

The rigidity of the 4-fluorocyclohexane-1-carboxylate unit makes it an attractive component for the design of molecular scaffolds that can present functional groups in a well-defined spatial orientation. This is particularly important in the design of ligands for protein binding, where a precise arrangement of interacting groups is necessary for high affinity and selectivity.

Table 2: Conformational Data of 4-Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Preferred Conformation |

| -F | 0.24 - 0.38 | Equatorial |

| -CH3 | 1.74 | Equatorial |

| -COOCH3 | 1.1 - 1.2 | Equatorial |

The A-value represents the energy difference between the axial and equatorial conformations. A positive value indicates a preference for the equatorial position.

The predictable conformational behavior of the 4-fluorocyclohexane ring allows for the rational design of molecules with specific three-dimensional shapes, which is a key aspect of modern drug design and materials science.

Precursor in the Development of Specialty Materials (e.g., Liquid Crystals)

Fluorinated compounds, including derivatives of methyl 4-fluorocyclohexane-1-carboxylate, are of significant interest in the field of materials science, particularly in the development of liquid crystals. beilstein-journals.orgresearchgate.net The incorporation of fluorine atoms can have a profound effect on the mesomorphic properties of a compound, such as its clearing point and dielectric anisotropy. mdpi.com

Liquid crystals containing fluorinated cyclohexane rings have been shown to exhibit negative dielectric anisotropy, a property that is highly desirable for their use in vertically aligned (VA) liquid crystal displays (LCDs). beilstein-journals.orgst-andrews.ac.uk The strong dipole moment of the C-F bond, when oriented perpendicular to the long axis of the molecule, contributes to this negative dielectric anisotropy. beilstein-journals.org

Table 3: Properties of Liquid Crystals Containing Fluorinated Moieties

| Fluorinated Moiety | Dielectric Anisotropy (Δε) | Application |

| 4-Fluorocyclohexyl | Negative | Vertically Aligned (VA) LCDs |

| 2,3-Difluorophenyl | Negative | Advanced Display Technologies |

| 4-Cyanobiphenyl | Positive | Twisted Nematic (TN) LCDs |

This table provides a general comparison of the effect of different fluorinated moieties on the dielectric anisotropy of liquid crystals.

The synthesis of liquid crystals often involves the coupling of rigid core structures with flexible alkyl chains. Methyl 4-fluorocyclohexane-1-carboxylate can be chemically modified to introduce mesogenic groups and side chains, allowing for the fine-tuning of the material's liquid crystalline properties. Research has explored the synthesis of various liquid crystalline compounds containing fluorinated cyclohexane motifs and evaluated their physical and thermodynamic properties. beilstein-journals.org

Stereochemical Probes in Mechanistic Studies

Due to the distinct stereoelectronic properties of the fluorine atom, fluorinated cyclohexane derivatives can serve as valuable probes in the study of organic reaction mechanisms. The presence of a fluorine atom can influence the stability of intermediates and transition states, providing insights into the electronic demands of a reaction.

For example, the 4-fluorocyclohexyl group can be used to study the role of neighboring group participation and the formation of cationic intermediates. The strong inductive effect of the fluorine atom can destabilize a developing positive charge on an adjacent carbon, thereby disfavoring certain reaction pathways.

While specific studies detailing the use of methyl 4-fluorocyclohexane-1-carboxylate as a stereochemical probe are not abundant in the readily available literature, the principles of using fluorinated molecules for mechanistic investigations are well-established. The predictable conformational behavior and the significant electronic influence of the fluorine atom make such compounds ideal candidates for probing reaction mechanisms where stereochemistry and electronic effects play a crucial role. For instance, studies on deoxofluorination reactions on cyclohexane rings have revealed rearrangements that can be rationalized by the formation of phenonium ion intermediates, highlighting the utility of these systems in mechanistic explorations.

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Fluorine’s electronegativity may enhance binding to active sites (e.g., esterases). Use kinetic assays (UV-Vis monitoring of substrate hydrolysis) to quantify inhibition constants ().

- Solubility Optimization : The ester’s hydrophobicity may require DMSO co-solvents; control for solvent effects in cell-based studies.

- Metabolic Stability : LC-MS/MS tracks ester hydrolysis to 4-fluorocyclohexane-1-carboxylic acid in liver microsome assays .

How does fluorination influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question

The fluorine atom:

- Activates the Ester : Electron-withdrawing effects increase carbonyl electrophilicity, accelerating nucleophilic attack (e.g., aminolysis or Grignard reactions).

- Steric Effects : Axial fluorine may hinder access to the carbonyl carbon, reducing reaction rates. Computational modeling (Gaussian, DFT) predicts transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.